Isopropyl 2-propoxyacetate

Description

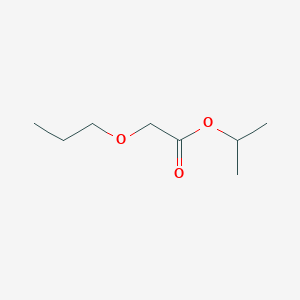

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-propoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-5-10-6-8(9)11-7(2)3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJFPGLROXMJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isopropyl 2 Propoxyacetate

Catalytic Systems and Reaction Conditions for Synthesis

The choice of catalyst and reaction conditions is paramount in the synthesis of Isopropyl 2-propoxyacetate, directly influencing reaction rate, yield, and purity. Both homogeneous and heterogeneous catalysts are employed in esterification.

Catalytic Systems:

Homogeneous Catalysts: Strong mineral acids are traditionally used for Fischer esterification. wikipedia.org These include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). organic-chemistry.orgmdpi.com They are effective but can lead to challenges in separation from the product mixture and may cause side reactions or corrosion. google.com Neutralization and washing steps are often required during purification. google.com

Heterogeneous Catalysts: Solid acid catalysts have gained prominence as they are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused, and may lead to purer products with fewer downstream processing steps. mdpi.compsecommunity.org A prime example is the ion-exchange resin Amberlyst-15, which has been studied extensively for the synthesis of similar glycol ether acetates. mdpi.compsecommunity.orgresearchgate.netrmiq.org Other solid acids like sulfated zirconia (SO₄²⁻/ZrO₂) have also been shown to be effective for related ester syntheses. gychbjb.com

| Catalyst Type | Examples | Key Characteristics |

|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | High activity; Dissolved in reaction medium; Requires neutralization/separation. organic-chemistry.orggoogle.com |

| Heterogeneous Acid | Amberlyst-15, Sulfated Zirconia | Solid form; Easily separated and reusable; Can reduce corrosion and byproducts. mdpi.compsecommunity.orggychbjb.com |

Reaction Conditions:

The synthesis is typically carried out under reflux at temperatures ranging from 60 to 140°C, depending on the specific reactants and catalyst used. mdpi.comgychbjb.com For the synthesis of the analogous Isopropyl 2-ethoxyacetate, the reaction mixture is refluxed for an extended period (e.g., 32 hours) to approach equilibrium. mdpi.com The molar ratio of reactants is a critical parameter; an excess of the alcohol (isopropanol) is commonly used to shift the equilibrium and maximize the conversion of the more valuable 2-propoxyacetic acid. libretexts.org Studies on similar systems have explored molar ratios of acid to alcohol from 1:1 to 1:3 or even higher. researchgate.netacs.org

Optimization of Synthetic Yields and Selectivity

Maximizing the yield of this compound while minimizing the formation of unwanted byproducts (enhancing selectivity) is a key objective in its synthesis. This is achieved by carefully controlling reaction parameters and employing advanced process configurations.

Parameter Optimization: Research on the synthesis of related glycol ether acetates demonstrates that yield is highly dependent on variables such as temperature, catalyst concentration, and the molar ratio of reactants. For instance, in the synthesis of propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA), increasing the temperature from 60 to 100 °C significantly accelerates the reaction rate. mdpi.compsecommunity.org Similarly, optimizing the molar ratio of reactants is crucial. One study on PGMEA production noted that a molar feed ratio of methyl acetate to propylene glycol methyl ether of 3:1 was necessary to achieve nearly complete conversion. acs.org

Reactive Distillation (RD): A significant process intensification technique for equilibrium-limited reactions like esterification is reactive distillation. researchgate.net This method combines chemical reaction and distillation in a single unit. As this compound is formed, the water byproduct, which has a lower boiling point than the ester and precursors, is continuously removed from the top of the distillation column. acs.org This constant removal of a product disrupts the equilibrium and drives the forward reaction, leading to significantly higher conversions and yields than what is achievable in a standard batch reactor. doi.orgacs.org The use of an entrainer, such as toluene (B28343), can further aid in the azeotropic removal of water. doi.org

The table below, based on findings for the analogous PGMEA synthesis, illustrates how reaction parameters can be optimized to improve conversion rates.

| Parameter Varied | Condition | Observed Effect on Conversion/Yield | Reference (Analogous System) |

|---|---|---|---|

| Temperature | Increased from 60°C to 100°C | Increased reaction rate and conversion. | mdpi.compsecommunity.org |

| Reactant Molar Ratio (Acid:Alcohol) | Increased from 1:1 to 3:1 | Increased conversion of the limiting reactant. | researchgate.net |

| Reactant Molar Ratio (Ester:Alcohol for Transesterification) | Increased from 1:1 to 3:1 | Increased conversion from ~65% to >99%. | acs.org |

| Process Technology | Reactive Distillation vs. Batch Reactor | Significantly higher conversion by continuous removal of water byproduct. | acs.orgresearchgate.net |

Advanced Purification Techniques for Research-Grade Material

Achieving the high purity required for research or specialized applications necessitates a multi-step purification process to remove unreacted precursors, the catalyst, and any byproducts.

A typical purification sequence for an ester synthesized via Fischer esterification involves several stages. Based on the documented procedure for the closely related Isopropyl 2-ethoxyacetate, the process would be as follows: mdpi.com

Distillation of Excess Reactant: After the reaction is complete, the excess isopropanol (B130326) is removed by simple distillation. mdpi.com

Azeotropic Distillation: To remove the water formed during the reaction, an azeotropic distillation can be performed. In some procedures, more of the alcohol reactant is added during this phase to act as an azeotropic agent, carrying the water over. mdpi.com

Vacuum Distillation: The final step to obtain the high-purity ester is fractional distillation under reduced pressure (vacuum distillation). This allows the ester to boil at a lower temperature, preventing potential thermal degradation and separating it from any high-boiling impurities or residual catalyst. mdpi.com

For industrial-scale or ultra-high-purity applications, more advanced techniques may be employed:

Liquid-Liquid Extraction: This can be used to wash the crude ester, removing water-soluble impurities like residual acid catalyst or salts formed during neutralization. google.com

Pressure-Swing Distillation (PSD): This technique is particularly useful for separating azeotropes, which are mixtures that boil at a constant temperature and cannot be separated by conventional distillation. It involves altering the pressure between two distillation columns to change the azeotropic composition, allowing for effective separation. doi.orgacs.org

| Technique | Purpose | Description |

|---|---|---|

| Simple/Fractional Distillation | Removal of volatile reactants | Separates components based on boiling point at atmospheric pressure. Used to remove excess isopropanol. mdpi.com |

| Azeotropic Distillation | Removal of water byproduct | An entrainer (e.g., toluene or excess isopropanol) is used to form a low-boiling azeotrope with water, facilitating its removal. doi.orgmdpi.com |

| Vacuum Distillation | Final purification of the ester | Distillation at reduced pressure lowers the boiling point of the ester, allowing separation from non-volatile impurities and preventing thermal decomposition. mdpi.com |

| Liquid-Liquid Extraction | Removal of water-soluble impurities | The crude ester is washed with a solvent (e.g., a saline solution) to extract impurities like residual acid catalyst. google.com |

| Pressure-Swing Distillation (PSD) | Separation of azeotropes | Uses multiple distillation columns at different pressures to break azeotropic mixtures, enabling high-purity separation. doi.orgacs.org |

Chemical Reactivity and Mechanistic Studies

Isopropyl 2-propoxyacetate as an Acylating Agent

This compound has emerged as a highly effective acylating agent, particularly in the field of biocatalysis. Its chemical structure, featuring an electron-withdrawing 2-propoxy group, activates the acyl moiety, rendering it more susceptible to nucleophilic attack. This property is harnessed in enzymatic kinetic resolutions to achieve high efficiency and stereoselectivity.

Research has demonstrated the broad applicability of this compound for the kinetic resolution of a variety of racemic primary amines. Studies have consistently reported excellent conversions, often approaching the theoretical maximum of 50%, and exceptionally high enantiomeric excesses (ee) for the resulting N-acylated products, typically exceeding 99%. researchgate.netmdpi.com The high stereoselectivity is a hallmark of reactions employing this acylating agent in conjunction with lipases.

A study investigating a homologous series of 2-alkoxyacetic acid isopropyl esters found that this compound was the most effective acylating agent for a range of structurally diverse amines. researchgate.net This includes both aliphatic and aromatic amines, highlighting its versatility. For instance, in continuous-flow kinetic resolutions, excellent conversions (≥46%) and enantiomeric excesses (ee ≥ 99%) were achieved for all tested amines. researchgate.net Furthermore, its utility was confirmed in the resolution of substituted derivatives of (±)-1-phenylethylamine, consistently producing the corresponding (R)-N-propoxyacetamides with very high enantiomeric excess (≥99.8%). researchgate.netmdpi.com

Table 1: Substrate Scope of this compound in EKR of Racemic Amines Catalyzed by Candida antarctica Lipase (B570770) B

Data sourced from multiple studies highlighting the effectiveness of this compound.

| Racemic Amine Substrate | Conversion (%) | Enantiomeric Excess (ee) of (R)-Amide (%) | Reference |

|---|---|---|---|

| (±)-1-Phenylethylamine | ≥46 | ≥99 | researchgate.net |

| (±)-4-Phenylbutan-2-amine | ≥46 | ≥99 | researchgate.net |

| (±)-Heptan-2-amine | ≥46 | ≥99 | researchgate.net |

| (±)-1-Methoxypropane-2-amine | ≥46 | ≥99 | researchgate.net |

| Substituted (±)-1-phenylethylamine derivatives | 42–48 | ≥99.8 | researchgate.netmdpi.comdoi.org |

The most prominently used biocatalyst for mediating the acylation of chiral amines with this compound is Lipase B from the yeast Candida antarctica (CALB). doi.orgsci-hub.se This enzyme is renowned for its broad substrate specificity, high stability, and remarkable enantioselectivity in a plethora of synthetic transformations. doi.orgsci-hub.se For industrial and laboratory applications, CALB is typically used in an immobilized form, with Novozym 435 (CALB immobilized on a macroporous acrylic resin) being a widely cited commercial preparation. researchgate.netmdpi.com Other immobilized forms, such as CALB-CV-T2-150, have also been successfully employed. researchgate.netmdpi.com

Immobilization offers several advantages, including enhanced enzyme stability, simplified product purification, and the potential for catalyst reuse, which is crucial for developing sustainable and economically viable processes. mdpi.com While much of the research with this compound has utilized wild-type CALB, the field of biocatalysis is increasingly exploring protein engineering to tailor enzyme properties. Rational design and directed evolution can be used to modify an enzyme's active site to, for instance, accommodate bulkier substrates or enhance its activity and selectivity for a specific transformation. researchgate.net

The mechanism of lipase-catalyzed acylation is well-established and proceeds via a serine-mediated pathway. The active site of CALB contains a catalytic triad (B1167595) composed of serine, histidine, and aspartate (or glutamate) residues. sci-hub.se The reaction is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the acyl donor, in this case, this compound. This step is facilitated by the other residues of the catalytic triad and results in the formation of a tetrahedral intermediate. Subsequently, the leaving group (isopropanol) is eliminated, forming a covalent acyl-enzyme intermediate.

In the second stage of the reaction, the chiral amine acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. The enzyme's chiral environment dictates that only one enantiomer of the amine can be positioned optimally for this attack, leading to the observed enantioselectivity. This step forms another tetrahedral intermediate, which then collapses to release the acylated amine product and regenerate the free enzyme for the next catalytic cycle. Computational studies on CALB-catalyzed aminolysis have proposed the formation of a zwitterionic intermediate during the process. doi.orgsci-hub.se

The kinetic resolution of chiral amines using this compound and CALB has been successfully implemented in both batch and continuous-flow systems. mdpi.comdoi.org

Batch Systems: Batch reactors, typically stirred tanks or shake flasks, are commonly used for small-scale synthesis and initial process optimization. doi.org They offer simplicity in setup and operation. Studies have shown that in batch mode, using this compound in a suitable solvent like dry toluene (B28343), resolutions of various amines can achieve conversions of 42-48% with enantiomeric excesses greater than 99% after several hours. doi.org

Continuous-Flow Systems: For larger-scale production and improved process efficiency, continuous-flow reactors, such as packed-bed reactors (PBRs), offer significant advantages. mdpi.com In a PBR, the immobilized enzyme is packed into a column, and the solution containing the racemic amine and acylating agent is continuously passed through it. This setup allows for higher productivity, easier automation, and better control over reaction parameters. researchgate.net Continuous-flow KRs of racemic amines using this compound have demonstrated excellent performance, achieving high conversions (46-49%) and selectivities (ee > 99%) with significantly reduced reaction times compared to batch processes. doi.orgmdpi.com This high volumetric productivity makes continuous-flow systems particularly attractive for industrial applications.

Several parameters critically influence the outcome of the enzymatic kinetic resolution, and their optimization is key to achieving high conversion and enantiomeric excess.

Table 2: Key Parameters and Their Influence on EKR Performance

A summary of influential factors in the EKR of amines using this compound.

| Parameter | Influence and Optimization Notes | Reference |

|---|---|---|

| Acylating Agent | This compound is identified as a highly effective acyl donor, superior to other 2-alkoxyacetates in many cases. The isopropyl ester minimizes non-selective chemical acylation compared to ethyl esters, thus enhancing enantioselectivity. | researchgate.netbme.hu |

| Biocatalyst | Immobilized Candida antarctica Lipase B (e.g., Novozym 435) is the standard catalyst, providing high activity and selectivity. The choice of immobilization support can also affect performance. | doi.orgmdpi.com |

| Solvent | The choice of solvent is crucial. Anhydrous organic solvents like toluene and methyl tert-butyl ether (MTBE) are commonly used to ensure a non-aqueous environment, which is optimal for lipase activity and prevents hydrolysis of the acyl donor and product. | bme.hudoi.org |

| Temperature | Temperature affects the reaction rate and enzyme stability. Reactions are often conducted at moderately elevated temperatures (e.g., 30-60 °C) to increase the reaction rate without causing significant enzyme denaturation. Temperature can also have a complex effect on enantioselectivity. | doi.orgresearchgate.net |

| Substrate and Acyl Donor Concentration | The molar ratio of the amine to the acylating agent is typically kept near equimolar for kinetic resolutions. High substrate concentrations are desirable for process efficiency but can sometimes lead to substrate or product inhibition. | researchgate.net |

| Reaction Time | In batch mode, reaction time is optimized to reach the desired conversion (ideally close to 50%) without allowing for side reactions or racemization to occur. In continuous-flow systems, this is controlled by the flow rate. | doi.org |

Process Design and Optimization in Batch and Continuous-Flow Systems

General Acylation Reaction Pathways

This compound is recognized as an effective acylating agent, particularly in enzyme-catalyzed reactions. Its reactivity stems from the electronic properties conferred by the 2-propoxy group. This alkoxy group is electron-withdrawing, which increases the partial positive charge (electrophilicity) on the carbonyl carbon of the ester. This "activation" makes the ester more susceptible to nucleophilic attack compared to non-activated esters like isopropyl acetate (B1210297). researchgate.net

This enhanced reactivity has been prominently demonstrated in the kinetic resolution (KR) of racemic amines, a critical process for synthesizing enantiomerically pure compounds. In these reactions, typically catalyzed by enzymes such as Lipase B from Candida antarctica (CALB), this compound serves as the acyl donor for the enantioselective N-acylation of one enantiomer of the amine. researchgate.net The general pathway involves the formation of a tetrahedral intermediate following the nucleophilic attack of the amine's nitrogen atom on the ester's activated carbonyl carbon. The subsequent collapse of this intermediate yields the acylated amine (an amide) and the alcohol leaving group, isopropanol (B130326).

Research has shown that this compound is highly effective for these transformations, often surpassing other 2-alkoxyacetates in performance. researchgate.netbme.hu Studies involving the kinetic resolution of a variety of racemic primary amines have highlighted its utility, achieving high conversions and excellent enantiomeric excess (ee) values for the resulting (R)-N-propoxyacetamides. researchgate.net

The table below summarizes the findings from lipase-catalyzed kinetic resolutions of several racemic amines using this compound as the acylating agent under continuous-flow conditions.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Amines with this compound

| Racemic Amine Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| (±)-1-Phenylethylamine | ≥ 46% | ≥ 99% |

| (±)-4-Phenylbutan-2-amine | ≥ 46% | ≥ 99% |

| (±)-Heptan-2-amine | ≥ 46% | ≥ 99% |

| (±)-1-Methoxypropane-2-amine | ≥ 46% | ≥ 99% |

Data sourced from studies on enantiomer selective N-acylation catalyzed by lipase B from Candida antarctica. researchgate.net

Role as an Intermediate in Chemical Transformations

Precursor Chemistry for Halogenated Acetyl Derivatives

A review of scientific literature does not provide significant evidence for this compound serving as a common precursor in the direct synthesis of halogenated acetyl derivatives, such as chloroacetyl or bromoacetyl compounds. While both 2-alkoxyacetates and 2-haloacetates are classified as "activated" esters used in acylation reactions due to the presence of an electron-withdrawing group at the alpha-position, a direct, documented synthetic transformation from the 2-propoxy to a 2-halogenated version is not a widely reported pathway. researchgate.net The synthesis of halogenated acetyl compounds typically follows other established routes.

Advanced Analytical Techniques for Isopropyl 2 Propoxyacetate Research

High-Resolution Spectroscopic Characterization for Structural Elucidation

High-resolution spectroscopy is fundamental to understanding the molecular structure of Isopropyl 2-propoxyacetate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule. pascal-man.com Both ¹H and ¹³C NMR are utilized to piece together the molecular puzzle.

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a fingerprint of the molecule's structure. For instance, the isopropyl group will exhibit a characteristic septet for the CH proton and a doublet for the methyl protons. blogspot.com The propoxy group will show distinct signals for its methylene (B1212753) and methyl protons. The acetyl methyl group will appear as a singlet. In cases where chemical shift differences are small, second-order spectral effects can complicate interpretation, requiring advanced simulation software for accurate analysis. blogspot.com

¹³C NMR complements the proton data by providing the number of unique carbon environments. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom, allowing for the unambiguous assignment of the carbonyl, methine, methylene, and methyl carbons in this compound.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Esters

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

| Isopropyl acetate (B1210297) | ¹H | 1.23 (d), 1.98 (s), 4.90 (sept) | Doublet, Singlet, Septet |

| Isopropyl acetate | ¹³C | 21.9, 22.1, 67.9, 170.6 | - |

| Isopropyl propionate | ¹H | 1.12 (t), 1.21 (d), 2.29 (q), 4.96 (sept) | Triplet, Doublet, Quartet, Septet |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. Data is compiled from publicly available spectral databases. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of this compound. It is also instrumental in monitoring reaction progress and identifying byproducts. In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Electron Ionization (EI) is a common method that generates a characteristic fragmentation pattern. This "mass spectrum" serves as a molecular fingerprint, with specific fragments corresponding to different parts of the this compound molecule. For example, the loss of the isopropoxy group or the propoxy group would result in distinct fragment ions. The molecular ion peak confirms the compound's molecular weight. nist.gov

Advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) couple the separation power of GC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the identification of trace impurities. irsst.qc.cashimadzu.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent compound and its fragments, further confirming its identity. lcms.cz

Table 2: Expected Mass Fragments for this compound

| Fragment | m/z (nominal) |

| [M]+ (Molecular Ion) | 160 |

| [M - OCH(CH₃)₂]+ | 101 |

| [M - OCH₂CH₂CH₃]+ | 101 |

| [CH₃CO]+ | 43 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. uni-siegen.de These techniques are excellent for identifying the functional groups present in this compound. The absorption of infrared radiation or the scattering of laser light excites molecular vibrations, and the resulting spectrum reveals characteristic frequencies corresponding to specific bonds. su.seedinst.com

The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically in the range of 1735-1750 cm⁻¹. Other key absorptions include C-O stretching vibrations for the ester and ether linkages, as well as C-H stretching and bending vibrations for the alkyl groups. americanpharmaceuticalreview.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as C-C backbones, often produce stronger signals in Raman than in IR. edinst.com Comparing the vapor and condensed phase spectra can reveal information about intermolecular interactions. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1250 - 1000 |

| C-O (Ether) | Stretch | 1150 - 1085 |

| C-H (Alkyl) | Stretch | 2980 - 2850 |

Chromatographic Methodologies for Purity and Enantiomeric Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its stereoisomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods used for these purposes.

Gas Chromatography (GC) for Quantitative Purity and Enantiomeric Excess Measurement

Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound and for determining the enantiomeric excess (ee) of its chiral forms. bme.hu In GC, the sample is vaporized and passed through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the components between the mobile gas phase and the stationary phase.

For purity analysis, a standard non-chiral column is used. The retention time of the main peak corresponding to this compound is compared to a reference standard. The area of the peak is proportional to the concentration, allowing for quantitative determination of purity.

For enantiomeric analysis, a chiral stationary phase is required. These phases are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation and elution at different retention times. libretexts.org By integrating the areas of the two enantiomeric peaks, the enantiomeric excess can be calculated. This is particularly important in applications where one enantiomer has a desired activity while the other may be inactive or have undesirable effects. bme.hu

Table 4: Representative GC Parameters for Chiral Separation

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Hydrodex β-6TBDM) bme.hu |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Gradient or isothermal, optimized for separation |

High-Performance Liquid Chromatography (HPLC) for Stereoselective Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound, especially for the separation of stereoisomers. researchgate.netopastpublishers.com HPLC offers high resolution and can be adapted for both analytical and preparative scale separations. csic.es

Similar to GC, chiral HPLC utilizes a chiral stationary phase (CSP) to resolve enantiomers. u-szeged.hu Polysaccharide-based CSPs are commonly used for this purpose. The choice of mobile phase, which typically consists of a mixture of organic solvents and buffers, is critical for achieving optimal separation. csic.es The retention times and resolution of the enantiomers are influenced by factors such as the mobile phase composition, flow rate, and column temperature. u-szeged.hu

HPLC is particularly useful for analyzing non-volatile or thermally labile compounds that are not suitable for GC. The separated components are detected using various detectors, such as UV-Vis, fluorescence, or mass spectrometry (LC-MS), providing both qualitative and quantitative information. researchgate.net

Table 5: Typical HPLC Conditions for Chiral Separation

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Mixture of organic solvents (e.g., hexane/isopropanol (B130326) or methanol/water) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV or Mass Spectrometer |

| Temperature | Ambient or controlled |

Future Research Directions and Emerging Applications

Development of Novel and Green Synthetic Routes

The conventional synthesis of alkoxyacetates, such as the related isopropyl 2-ethoxyacetate, typically involves the acid-catalyzed esterification of the corresponding alkoxyacetic acid with an alcohol. mdpi.com For isopropyl 2-propoxyacetate, this would involve reacting 2-propoxyacetic acid with isopropanol (B130326). While effective, future research is anticipated to focus on developing greener and more sustainable synthetic methodologies.

Key areas for future research include:

Enzymatic Synthesis: Leveraging enzymes, such as lipases, for the direct synthesis of this compound could offer a milder and more selective alternative to chemical catalysis. This approach aligns with the principles of green chemistry by reducing energy consumption and minimizing hazardous waste.

Process Intensification: The development of continuous-flow processes for its synthesis, rather than traditional batch methods, could lead to higher efficiency, better process control, and a smaller manufacturing footprint.

The drive towards greener chemical production is a powerful motivator for innovation. The current widespread use of ethyl 2-methoxyacetate in industrial lipase-catalyzed resolutions by companies like BASF highlights the potential for more efficient acylating agents like this compound to be produced via more sustainable routes. bme.hu

Expansion of Biocatalytic Applications Beyond Amines

The primary and most well-documented application of this compound is in the lipase-catalyzed kinetic resolution (KR) of racemic primary amines. researchgate.netsemanticscholar.org It has proven to be an exceptionally effective acylating agent for this purpose, often yielding products with excellent enantiomeric excess (ee) and high conversion rates. researchgate.netmdpi.com Specifically, using lipase (B570770) B from Candida antarctica (CaLB), this compound has been identified as the superior acylating agent for resolving various amines, including (±)-1-phenylethylamine and its derivatives, compared to other 2-alkoxyacetates. researchgate.netresearchgate.net

However, the potential of this reagent is not limited to amines. Future research is expected to explore its utility in the resolution of other classes of chiral molecules. One study has already indicated the potential for lipases to resolve ester derivatives of (R,S)-1,2-isopropylidene glycerol (B35011) (solketal), a chiral alcohol, demonstrating the feasibility of extending these biocatalytic methods to different functional groups. researchgate.net

Emerging areas for biocatalytic applications include:

Resolution of Chiral Alcohols: Expanding on preliminary findings, systematic studies on the kinetic resolution of a wider range of primary and secondary chiral alcohols using this compound as the acyl donor.

Aminolysis of β-ketoesters: Immobilized CaLB has been shown to catalyze the aminolysis of β-ketoesters, suggesting a potential role for efficient acylating agents like this compound in these transformations. bme.hu

Dynamic Kinetic Resolution (DKR): Combining the high efficiency of this compound in enzymatic KR with a compatible in-situ racemization catalyst could enable DKR processes, theoretically yielding a 100% conversion of a racemic starting material into a single enantiomer product. This has been successfully demonstrated for producing key pharmaceutical intermediates like Rasagiline using other acylation agents. researchgate.net

The table below summarizes the effectiveness of this compound in the kinetic resolution of various amines.

| Racemic Amine | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| (±)-1-phenylethylamine | CaLB | ≥46 | ≥99 | researchgate.net |

| (±)-4-phenylbutan-2-amine | CaLB | ≥46 | ≥99 | researchgate.net |

| (±)-heptan-2-amine | CaLB | ≥46 | ≥99 | researchgate.net |

| (±)-1-methoxypropane-2-amine | CaLB | ≥46 | ≥99 | researchgate.net |

Integration into Advanced Flow Chemistry Platforms

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier automation, and greater scalability. This compound has already demonstrated excellent performance in continuous-flow systems for the kinetic resolution of amines. bme.humdpi.com

Research using packed-bed reactors (PBRs) filled with immobilized Candida antarctica lipase B (CaLB) has shown that this compound can be used to resolve racemic amines with high efficiency. mdpi.commdpi.com In these systems, solutions of the amine are passed through the reactor, resulting in high conversions and nearly perfect enantioselectivity (ee >99%). researchgate.netmdpi.com The success of these continuous-flow applications suggests a promising future for integrating this compound into more advanced and integrated flow chemistry platforms.

Future research in this area may focus on:

Multi-step Telescoped Reactions: Designing continuous-flow systems where the chiral amide product from the resolution step is directly fed into a subsequent reactor for further transformation, eliminating the need for intermediate isolation and purification steps.

Microreactor Technology: Utilizing microreactors for even more precise control over reaction conditions, which could further enhance selectivity and yield while minimizing reagent consumption.

Integrated Purification: Developing flow platforms that incorporate in-line separation and purification modules to isolate the desired product continuously.

MNP-based Flow Reactors: Exploring the use of magnetic nanoparticles (MNPs) as a support for the lipase, which facilitates easy separation and has shown high selectivity in U-shape reactors. mdpi.com

The table below presents findings from continuous-flow kinetic resolutions using this compound.

| Amine Substrate | Reactor Type | Conversion (%) | Product ee (%) | Reference |

| (±)-1-phenylethylamine and 3 others | PBR with CaLB-CV-T2-150 | 46-49 | 99.1-99.9 | mdpi.com |

| (±)-1-phenylethylamine and 4 derivatives | PBR with CaLB | High | ≥99.8 | researchgate.netmdpi.com |

Exploration in Specialty Chemical Synthesis and Materials Science

The products of kinetic resolutions using this compound, namely enantiopure amides and unreacted amines, are valuable building blocks for the synthesis of specialty chemicals. researchgate.net These chiral compounds are particularly important as intermediates in the production of pharmaceuticals and agrochemicals, where specific stereochemistry is often crucial for biological activity. mdpi.comresearchgate.net For instance, the resulting (R)-N-propoxyacetamides can be key precursors in multi-step syntheses. mdpi.com

Beyond its role as a resolving agent, this compound is listed as a research chemical for applications in material science and the synthesis of cosmetic peptides. lookchem.com While detailed research in these areas is still emerging, it points to a broader potential for the compound.

Future exploration could include:

Pharmaceutical Intermediates: Systematically applying the kinetic resolution methodology to produce a wider library of chiral amines and amides as building blocks for drug discovery and development. The synthesis of compounds like Rasagiline and Tamsulosin involves chiral amine intermediates, highlighting the importance of efficient resolution methods. mdpi.com

Polymer Chemistry: Investigating the use of the chiral products as monomers for the synthesis of specialty polymers with unique stereochemical properties, which could find applications in chiral chromatography or as advanced materials.

Peptide Synthesis: Exploring its role in peptide coupling or modification, particularly for creating cosmetic peptides with specific properties. lookchem.com

Agrochemicals: Developing synthetic routes to new, enantiomerically pure pesticides and herbicides, which can be more effective and have a reduced environmental impact compared to racemic mixtures.

The versatility of this compound as a highly efficient reagent in biocatalysis ensures its continued relevance and opens up new avenues for research and application in the synthesis of high-value chemicals and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing isopropyl 2-propoxyacetate with high purity for laboratory-scale applications?

- Methodological Answer : The synthesis typically involves esterification between 2-propoxyacetic acid and isopropyl alcohol, catalyzed by concentrated sulfuric acid or immobilized lipases under mild conditions (e.g., 40–60°C). Purity optimization requires vacuum distillation to remove unreacted precursors and byproducts. For enzymatic routes, parameters like solvent choice (e.g., hexane or tert-butanol) and water activity control significantly influence yield .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming ester functionality and alkyl chain conformation. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and detects volatile impurities. Fourier-Transform Infrared Spectroscopy (FTIR) validates carbonyl (C=O) and ether (C-O-C) bonds. For reproducibility, ensure calibration with certified reference standards and cross-validate results using multiple techniques .

Q. How can researchers mitigate hydrolysis risks during storage and handling of this compound?

- Methodological Answer : Store the compound in anhydrous conditions (e.g., desiccators with molecular sieves) at 4°C to minimize moisture-induced hydrolysis. Use amber glass containers to prevent photodegradation. Conduct periodic stability testing via HPLC to monitor degradation products, adjusting storage protocols based on observed half-life under varying humidity and temperature .

Advanced Research Questions

Q. What mechanistic insights explain the enhanced selectivity of this compound in enzyme-catalyzed acyl transfer reactions compared to ethyl esters?

- Methodological Answer : The isopropyl group acts as a bulkier leaving group, reducing non-specific chemical acylation side reactions. Kinetic resolution studies with Candida antarctica lipase B (CaLB) show that steric hindrance from the isopropyl moiety increases enantioselectivity (E-values >200). To validate, perform time-course assays comparing acylation rates of this compound vs. ethyl analogs in chiral environments .

Q. How can contradictory data on solvent compatibility with this compound in catalytic systems be resolved?

- Methodological Answer : Conflicting reports often arise from solvent polarity effects on enzyme activity. Design a systematic solvent screen (e.g., log P values from -0.2 to 4.0) under fixed substrate concentrations. Use Design of Experiments (DoE) to model interactions between solvent polarity, temperature, and enzyme stability. Validate findings with circular dichroism to assess enzyme structural changes .

Q. What experimental strategies are recommended for studying the thermodynamic stability of this compound under high-temperature reaction conditions?

- Methodological Answer : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (e.g., onset temperatures >150°C). For in-situ monitoring, use high-pressure reactors coupled with inline FTIR to track ester degradation pathways. Compare activation energies (Ea) calculated via Arrhenius plots for thermal stability benchmarking .

Data Analysis and Interpretation

Q. How should researchers address variability in kinetic data for this compound-mediated reactions across different enzyme batches?

- Methodological Answer : Normalize activity using protein quantification (e.g., Bradford assay) and pre-treat enzymes with immobilization to standardize active sites. Apply statistical tools like ANOVA to distinguish batch-to-batch variability from experimental error. Include positive controls (e.g., known substrates like p-nitrophenyl acetate) to calibrate enzyme activity .

Q. What computational methods are suitable for predicting the reactivity of this compound in non-aqueous enzymatic systems?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) model solvent-enzyme-substrate interactions. Density Functional Theory (DFT) calculates transition-state energies for acylation steps. Validate predictions with experimental kinetic parameters (kcat, KM) and correlate with solvent descriptors like Hildebrand solubility parameters .

Ethical and Safety Considerations

Q. What protocols ensure safe laboratory handling of this compound given its flammability and health hazards?

- Methodological Answer : Use explosion-proof refrigerators for storage and conduct reactions in fume hoods with spark-free equipment. Personal protective equipment (PPE) must include nitrile gloves and safety goggles. Regularly monitor airborne concentrations via gas detectors (e.g., PID sensors) and adhere to OSHA permissible exposure limits (PELs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.